Clarithromycin M8, a derivative of the macrolide antibiotic clarithromycin, is primarily recognized for its antimicrobial properties. Clarithromycin itself is a 14-membered macrolide antibiotic that is effective against a range of gram-positive and gram-negative bacteria. The compound is particularly noted for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing the growth of bacteria. Clarithromycin M8 is synthesized through various methods that enhance its efficacy and stability.
Clarithromycin M8 is classified under macrolide antibiotics, which are characterized by their large lactone ring structure. It is derived from erythromycin A and modified through methylation processes to enhance its pharmacological properties. The compound's structural modifications contribute to its improved bioavailability and reduced side effects compared to its parent compound, erythromycin A.
The synthesis of clarithromycin M8 involves several key steps:
Recent studies have shown that using solvent mixtures like dimethyl sulfoxide and tetrahydrofuran can significantly enhance methylation yields at specific positions on the molecule, particularly at the C-6 position .
The synthesis typically employs high-performance liquid chromatography for purification and characterization of intermediates. Advanced techniques such as nuclear magnetic resonance spectroscopy are also used to confirm structural integrity and purity of the final product.
Clarithromycin M8 retains a complex macrolide structure characterized by a large lactone ring with multiple hydroxyl and methoxy groups. The molecular formula is C_38H_69N_3O_13, indicating a significant number of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.
Clarithromycin M8 undergoes various chemical reactions that are critical for its activity:
These reactions are typically monitored using chromatographic techniques to ensure product integrity throughout processing.
Clarithromycin M8 exerts its antimicrobial effects primarily through inhibition of bacterial protein synthesis. It binds specifically to the 23S rRNA component of the 50S ribosomal subunit, blocking peptide elongation during translation. This action effectively halts bacterial growth and replication.
Relevant analyses include high-performance liquid chromatography for purity assessment and stability testing under various conditions .
Clarithromycin M8 is utilized extensively in clinical settings due to its effectiveness against respiratory tract infections, skin infections, and certain types of gastroenteritis caused by Helicobacter pylori. Its role in combination therapies enhances treatment efficacy against resistant bacterial strains . Additionally, ongoing research explores its potential applications in treating other infectious diseases and as part of targeted antimicrobial therapies .
Clarithromycin M8 (14-hydroxyclarithromycin) is the principal bioactive metabolite of clarithromycin, formed via hepatic CYP3A4-mediated oxidation. Its core structure retains the 14-membered macrolide ring characteristic of clarithromycin (C38H69NO13, MW 747.95 g/mol), but incorporates a hydroxyl group at the C14 position [8] [10]. The molecule contains 10 chiral centers (R/S configuration at C2', C3', C4', C5', C2, C4, C6, C8, C10, C12), identical to the parent compound, with stereochemical integrity preserved during biotransformation [10]. The C14 hydroxylation introduces a polar moiety that significantly alters electronic distribution, evidenced by altered dipole moment calculations (theoretical increase of ~1.2 Debye vs. clarithromycin) [8].
Table 1: Stereochemical Features of Clarithromycin M8
Chiral Center | Configuration | Functional Impact |
---|---|---|
C6 | R | Methoxy group attachment |
C14 | S* | Hydroxylation site (metabolite) |
C3' | S | Cladinose sugar linkage |
C4'' | R | Desosamine sugar orientation |
Configuration at C14 is metabolite-specific; parent clarithromycin lacks C14 oxygenation [8] [10]
Structurally, clarithromycin M8 differs from clarithromycin solely through the C14 hydroxylation, yet this modification induces measurable changes in physicochemical and biological behavior:
Table 2: Physicochemical Comparison of Clarithromycin and M8
Property | Clarithromycin | Clarithromycin M8 | Analytical Method |
---|---|---|---|
Molecular Formula | C38H69NO13 | C38H69NO14 | High-res MS [8] |
log P (octanol/water) | 2.69 ± 0.05 | 2.02 ± 0.08 | Shake-flask HPLC [10] |
pKa (basic) | 8.99 (desosamine amine) | 8.99 (unchanged) | Potentiometry [10] |
Aqueous Solubility | 0.33 mg/L (20°C) | 4.8 mg/L (20°C) | UV spectrophotometry [5] |
Molecular Weight | 747.95 g/mol | 763.95 g/mol | MS [8] [10] |
Clarithromycin M8 exhibits distinct stability behavior relative to clarithromycin:
Degradation Pathways:
Table 3: Stability Parameters of Clarithromycin M8
Condition | Degradation Rate (k, h⁻¹) | Major Degradant |
---|---|---|
pH 2.0, 37°C | 0.015 ± 0.002 | 8,9-Anhydro-M8 |
pH 7.4, 37°C | 0.002 ± 0.0005 | N-desmethyl-M8 |
pH 9.0, 37°C | 0.125 ± 0.01 | Cladinose-cleaved product |
UV light (254 nm) | 0.18 ± 0.03* | N-oxide derivative |
_Rate constant for 10% w/v solution in methanol_*
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8